8-(Bromomethyl)-7-fluoroquinoline
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Overview
Description
8-(Bromomethyl)-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-7-fluoroquinoline typically involves the bromination of 7-fluoroquinoline followed by the introduction of a bromomethyl group. One common method includes the following steps:
Bromination: 7-fluoroquinoline is treated with bromine in the presence of a suitable solvent such as chloroform or acetic acid to introduce a bromine atom at the 8-position.
Bromomethylation: The brominated intermediate is then reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group at the 8-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 8-methyl-7-fluoroquinoline.
Scientific Research Applications
8-(Bromomethyl)-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Chemical Biology: Acts as a precursor for the synthesis of bioactive molecules and chemical probes.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 8-(Chloromethyl)-7-fluoroquinoline
- 8-(Hydroxymethyl)-7-fluoroquinoline
- 8-(Methyl)-7-fluoroquinoline
Uniqueness
8-(Bromomethyl)-7-fluoroquinoline is unique due to the presence of both bromomethyl and fluoro substituents, which enhance its reactivity and potential for diverse chemical transformations. The bromomethyl group is a versatile functional group that can undergo various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
8-(bromomethyl)-7-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRGTPXJNOVBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)CBr)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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